molecular formula C8H8BN3O2 B15355949 (2-Aminoquinazolin-6-yl)boronic acid

(2-Aminoquinazolin-6-yl)boronic acid

Cat. No.: B15355949
M. Wt: 188.98 g/mol
InChI Key: MPARUIYWLANLDG-UHFFFAOYSA-N
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Description

(2-Aminoquinazolin-6-yl)boronic acid is a boronic acid derivative featuring a quinazoline core structure Quinazolines are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoquinazolin-6-yl)boronic acid typically involves the following steps:

  • Boronic Acid Formation: The boronic acid group can be introduced through the reaction of a suitable precursor with a boronic acid derivative, such as boronic esters or boronic acids themselves.

  • Quinazoline Core Synthesis: The quinazoline core can be synthesized through the condensation of o-aminobenzonitrile with formamide or other suitable reagents.

  • Coupling Reaction: The boronic acid group is then coupled to the quinazoline core using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Aminoquinazolin-6-yl)boronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.

  • Reduction: The quinazoline core can be reduced to form different derivatives.

  • Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of boronic acids.

  • Reduced Derivatives: Formed through the reduction of the quinazoline core.

  • Substituted Derivatives: Formed through substitution reactions involving nucleophiles.

Scientific Research Applications

(2-Aminoquinazolin-6-yl)boronic acid has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the development of chemical sensors and materials with specific properties.

Mechanism of Action

The mechanism by which (2-Aminoquinazolin-6-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The quinazoline core can interact with various cellular components, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

(2-Aminoquinazolin-6-yl)boronic acid is compared with other similar compounds, highlighting its uniqueness:

  • Similar Compounds: Other boronic acid derivatives, quinazoline derivatives, and related heterocyclic compounds.

  • Uniqueness: The combination of the boronic acid group and the quinazoline core provides unique chemical and biological properties, making it distinct from other compounds in its class.

Properties

Molecular Formula

C8H8BN3O2

Molecular Weight

188.98 g/mol

IUPAC Name

(2-aminoquinazolin-6-yl)boronic acid

InChI

InChI=1S/C8H8BN3O2/c10-8-11-4-5-3-6(9(13)14)1-2-7(5)12-8/h1-4,13-14H,(H2,10,11,12)

InChI Key

MPARUIYWLANLDG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CN=C(N=C2C=C1)N)(O)O

Origin of Product

United States

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